

# physical properties of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one

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An In-depth Technical Guide to the Physical Properties of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one

## Foreword: A Note on Characterization

As a Senior Application Scientist, my objective extends beyond merely presenting data; it is to provide a framework for understanding and validating that data. The following guide on the physical properties of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is structured to be a self-validating system. For a molecule like this, which serves as a crucial building block in medicinal chemistry, rigorous and reproducible characterization is paramount. This document outlines not just the "what" but the "why" and "how" of determining its physical properties, ensuring that researchers, scientists, and drug development professionals can confidently utilize this compound in their workflows.

## Introduction: The Benzoxazinone Scaffold and the Significance of the 7-Iodo Moiety

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[3][4] Its rigid, bicyclic structure provides a stable platform for introducing diverse functional groups to modulate pharmacological activity.

This guide focuses on the 7-iodo substituted variant, 7-iodo-2H-benzo[b][1][2]oxazin-3(4H)-one. The introduction of an iodine atom at the 7-position is of strategic importance for several reasons:

- **Halogen Bonding:** The iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly exploited in rational drug design to enhance binding affinity and selectivity to biological targets.
- **Synthetic Handle:** It is an invaluable synthetic handle, readily participating in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile construction of more complex molecular architectures.
- **Pharmacokinetic Modulation:** The heavy iodine atom significantly increases the molecule's lipophilicity and molecular weight, which can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

A thorough understanding of the fundamental physical properties of this key intermediate is therefore not merely academic; it is a critical prerequisite for its effective use in synthesis, formulation, and biological screening.

## Core Physicochemical Data

The fundamental physicochemical properties of 7-iodo-2H-benzo[b][1][2]oxazin-3(4H)-one are summarized below. This data is essential for laboratory handling, reaction setup, and computational modeling.

Property	Value	Source
IUPAC Name	7-Iodo-2H-1,4-benzoxazin-3(4H)-one	-
CAS Number	874840-87-6	[5][6]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> INO <sub>2</sub>	[2][6]
Molecular Weight	275.04 g/mol	[2][6]
Appearance	Off-white to light yellow solid	Inferred
Melting Point	Not publicly available; requires experimental determination (see Section 3.1)	-
Solubility	Not publicly available; requires experimental determination (see Section 3.2)	-
Storage Conditions	2-8°C, sealed in dry, keep in dark place	[6]

## Experimental Determination of Physical Properties

The following sections detail robust, field-proven methodologies for the experimental characterization of the key physical properties of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one.

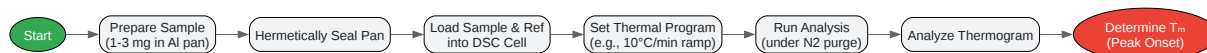
### Melting Point Analysis via Differential Scanning Calorimetry (DSC)

**Expertise & Rationale:** While a traditional melting point apparatus provides a range, DSC offers superior accuracy and insight. It measures the difference in heat flow required to increase the temperature of a sample and a reference. This method not only yields a precise melting point ( $T_m$ ), observed as an endothermic peak, but the shape and area of the peak can provide qualitative information about purity. A sharp, well-defined peak is indicative of a highly pure compound.

Protocol for DSC Analysis:

- Sample Preparation: Accurately weigh 1-3 mg of 7-Iodo-2H-benzo[b][1,2]oxazin-3(4H)-one into an aluminum DSC pan.
- Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation.
- Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
  - Equilibrate the cell at 25°C.
  - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C). The parent compound, 2H-1,4-Benzoxazin-3(4H)-one, melts at 173-175°C, providing a useful reference range.<sup>[7]</sup>
  - Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
- Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is recorded as the melting point.

#### Experimental Workflow: DSC Analysis



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Caption: Workflow for Melting Point Determination using DSC.

## Solubility Assessment by the Shake-Flask Method

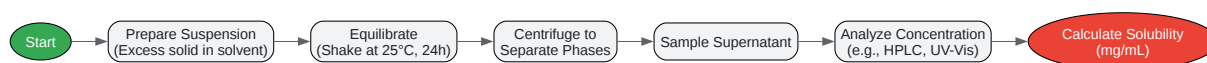
**Expertise & Rationale:** Solubility is a critical parameter for drug development, influencing everything from reaction kinetics to bioavailability. A standardized method like the OECD Guideline 105 (Water Solubility) shake-flask method is essential for generating reliable and comparable data. The choice of solvents should reflect potential applications: DMSO for stock

solutions, buffered aqueous solutions (e.g., PBS pH 7.4) to simulate physiological conditions, and common organic solvents (e.g., methanol, acetonitrile, dichloromethane) for synthetic chemistry. The parent compound's solubility in methanol (25 mg/mL) suggests that this is a good starting solvent for characterization.[7]

#### Protocol for Solubility Determination:

- **Preparation:** Add an excess amount of 7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one to a known volume of the test solvent (e.g., 10 mg in 1 mL) in a sealed vial.
- **Equilibration:** Agitate the vial at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Visual confirmation of excess solid should be made.
- **Phase Separation:** Centrifuge the suspension at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
- **Sampling:** Carefully withdraw a known volume of the clear supernatant.
- **Quantification:** Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy (after determining  $\lambda_{\max}$  and generating a standard curve) or HPLC.
- **Calculation:** Express the solubility in units such as mg/mL or  $\mu\text{M}$ .

#### Experimental Workflow: Solubility Assessment



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Caption: Workflow for Solubility Determination via Shake-Flask Method.

## Spectroscopic and Spectrometric Characterization

Structural confirmation and purity assessment are non-negotiable. The combination of NMR, HRMS, and FTIR provides an unambiguous structural fingerprint of the molecule. While specific spectral data for this compound is not widely published, the expected data based on its structure and related analogs are presented below.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Rationale:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are the cornerstones of structural elucidation in organic chemistry.  $^1\text{H}$  NMR provides information on the number, environment, and connectivity of protons, while  $^{13}\text{C}$  NMR reveals the carbon skeleton. For 7-Iodo-2H-benzo[b][1,2]oxazin-3(4H)-one, we expect to see distinct signals for the methylene protons (-O-CH<sub>2</sub>-), the amide proton (-NH-), and the three aromatic protons on the iodinated ring. The coupling patterns of the aromatic protons are particularly diagnostic for confirming the 7-iodo substitution pattern.

Expected Spectral Data (in DMSO-d<sub>6</sub>):

$^1\text{H}$ NMR	Expected Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Amide	~10.8	broad singlet	1H	-NH-
Aromatic	~7.5	d	1H	H-6
Aromatic	~7.4	s	1H	H-8
Aromatic	~6.9	d	1H	H-5
Methylene	~4.6	s	2H	-O-CH <sub>2</sub> -

<sup>13</sup> C NMR	Expected Shift (δ, ppm)	Assignment
Carbonyl	~165	C=O
Aromatic	~144	C-O
Aromatic	~135	C-N
Aromatic	~130	C-H
Aromatic	~125	C-H
Aromatic	~118	C-H
Aromatic	~85	C-I
Methylene	~67	-O-CH <sub>2</sub> -

## High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of a compound's elemental formula. This is the definitive method for confirming that the correct atoms are present in the correct numbers, validating the molecular formula of C<sub>8</sub>H<sub>6</sub>INO<sub>2</sub>.

- Calculated Exact Mass [M+H]<sup>+</sup>: 275.9516
- Methodology: Electrospray ionization (ESI) in positive ion mode is the standard technique for this type of molecule. The instrument's high resolving power will differentiate the target ion from any potential impurities with near-identical nominal masses.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and powerful technique for identifying the key functional groups within a molecule. For this benzoxazinone, the most characteristic vibrations will be from the N-H bond, the lactam C=O bond, and the C-O ether linkage.

Expected Characteristic Peaks:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3200	N-H Stretch	Amide
~1680	C=O Stretch	Lactam (Amide I)
~1250	C-O Stretch	Aryl Ether

## Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity and purity of the compound.

- **Storage:** The compound should be stored at refrigerated temperatures (2-8°C) to minimize degradation over time.[6] The container must be tightly sealed and stored in a dry environment, as the lactam functionality could be susceptible to hydrolysis.[6] Storing in a dark place or an amber vial is crucial to prevent potential photodecomposition, a known degradation pathway for halogenated aromatic compounds.[6]
- **Safety:** Based on available safety data, this compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

## Conclusion

7-Iodo-2H-benzo[b][1][2]oxazin-3(4H)-one is a high-value chemical intermediate with significant potential in drug discovery and synthetic chemistry. The physical properties and characterization methodologies detailed in this guide provide the necessary foundation for its confident and effective use. Adherence to the described protocols for determining properties like melting point and solubility, and for confirming structural identity via spectroscopic methods, will ensure data integrity and reproducibility, accelerating the pace of research and development.

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- To cite this document: BenchChem. [physical properties of 7-Iodo-2H-benzo[b]oxazin-3(4H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1399406#physical-properties-of-7-iodo-2h-benzo-b-oxazin-3-4h-one]

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